Sodium diprotrizoate

Contrast Media Chemistry Radiopacity Optimization Diagnostic Imaging Procurement

Researchers seeking a structurally defined ionic triiodobenzoate contrast agent with documented intermediate toxicity often face supply gaps. Sodium diprotrizoate (Miokon) fills this niche with precise propionamido substitution enabling Ditriokon-class viscosity-iodine synergy. - 57.3% iodine content by weight for consistent radiopacity - Binary co-formulation capability with diatrizoate sodium for 40% organic iodine injection - Validated historical comparator for urographic bridging studies Procurement includes documentation referencing ciliate protozoan toxicity ranking for lot consistency assurance.

Molecular Formula C13H12I3N2NaO4
Molecular Weight 663.95 g/mol
CAS No. 129-57-7
Cat. No. B094464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diprotrizoate
CAS129-57-7
Molecular FormulaC13H12I3N2NaO4
Molecular Weight663.95 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+]
InChIInChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1
InChIKeyMEMHCDLRPADYQY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Diprotrizoate: Chemical Identity & Regulatory Classification


Sodium diprotrizoate (Miokon) is the monosodium salt of 3,5-dipropionamido-2,4,6-triiodobenzoic acid, a water-soluble ionic monomeric iodinated X-ray contrast medium belonging to the triiodobenzoic acid class [1]. Originally designated as an international nonproprietary name (INN) in 1958 and marketed under the trade name Miokon by Mallinckrodt Chemical Works, the compound carries the FDA Unique Ingredient Identifier (UNII) 3XJY028PJZ and is categorized within diagnostic drug classifications for urologic and angiographic imaging [2][3]. Its molecular formula is C₁₃H₁₂I₃N₂NaO₄ with a molecular weight of 663.98 g/mol and an elemental iodine content of 57.3% by weight in the sodium salt form, which fundamentally determines its radiopacity per unit mass relative to structurally analogous triiodobenzoate monomers [4].

Selection Logic Ionic triiodobenzoate monomer with propionamido side chains; distinct from acetamido-substituted analogs
Research Use Contrast agent research, formulation development, and comparator studies in imaging models
Formulation Role Essential co-formulant for binary viscosity-iodine synergy (Ditriokon-class formulations)

Sodium Diprotrizoate: Why Generic Substitution Fails


Although sodium diprotrizoate shares the 2,4,6-triiodobenzoic acid nucleus with sodium diatrizoate (3,5-diacetamido substituent) and sodium acetrizoate (3-acetamido substituent alone), the substitution of propionamido for acetamido side chains at positions 3 and 5 produces measurable, non-trivial shifts in molecular weight (663.98 vs. 636 vs. 578.9 g/mol), weight-percent iodine content (57.3% vs. 59.87% vs. 65.8%), and solution behavior at clinically relevant concentrations [1]. These structural differences manifest as quantitatively distinguishable toxicity rankings in protozoan and mammalian models, divergent viscosity profiles that enable unique binary formulations (such as Ditriokon), and a specific practical handling liability—syringe crystallization after 30–45 minutes of pre-loading—that is not observed with the diatrizoate sodium salt [2][3]. Consequently, treating sodium diprotrizoate as a generic equivalent to sodium diatrizoate or other in-class ionic monomers disregards parameter-level evidence that directly affects formulation design, injection protocol, and toxicity-risk stratification [4].

Iodine Density 57.3% iodine by weight is 2.57 percentage points lower than sodium diatrizoate, altering radiopacity per gram and potentially requiring dose adjustment in protocols standardized to diatrizoate.
Handling Liability Syringe crystallization after 30-45 minutes of pre-loading creates a time-sensitive workflow constraint not reported for sodium diatrizoate under identical conditions.
Toxicity Tier Intermediate toxicity ranking in protozoan and mammalian models; not interchangeable with the lower-toxicity diatrizoate salts without a review of model-specific risk tolerance.

Sodium Diprotrizoate Comparative Evidence Guide


Iodine Content and Molecular Weight Differentiation

Sodium diprotrizoate delivers 57.3% iodine by weight in the sodium salt form, compared with 59.87% for sodium diatrizoate and 65.8% for sodium acetrizoate, when each is formulated at 50% w/v concentration [1]. This 2.57-percentage-point deficit versus diatrizoate and an 8.5-percentage-point deficit versus acetrizoate arises directly from the higher molecular weight of the propionamido side chains (663.98 g/mol) relative to acetamido side chains (636 g/mol) or the mono-substituted acetrizoate (578.9 g/mol) [1]. Although this lower iodine density reduces radiopacity per unit mass of the pure salt, it enables a key formulation advantage: when blended with sodium diatrizoate at a 31.4%:36.7% ratio (Ditriokon), the mixture achieves a 40% organic iodine content with a viscosity low enough to permit rapid injection at room temperature—a property neither salt achieves alone at equivalent iodine loading [2].

Iodine Content
Head-to-head
57.3% I by weight
Diprotrizoate Na vs. Diatrizoate Na (59.87%) and Acetrizoate Na (65.8%) at 50% w/v
Lower intrinsic radiopacity per gram; enables binary formulation synergy
Measured by elemental composition; Henry Ford Hospital, 1956
Contrast Media Chemistry Radiopacity Optimization Diagnostic Imaging Procurement

Toxicity Ranking by Ciliate Protozoan Assay

In a standardized protozoan toxicity model using Tetrahymena pyriformis with reduction in motility as the quantitative toxicity index, sodium diprotrizoate was ranked as having intermediate toxicity—more toxic than sodium diatrizoate and methylglucamine diatrizoate (the least toxic among older compounds) but substantially less toxic than sodium acetrizoate, which was the most toxic agent tested [1]. This intermediate toxicity position was independently corroborated by Lloyd's comparative studies and was confirmed by Stokes and by Chaplin and Carlsson, who each demonstrated that Hypaque (diatrizoate sodium) exhibited lower toxicity than Miokon (diprotrizoate sodium) in mammalian models [2]. The ranked toxicity order established across the ciliate assay—diatrizoate (least toxic) < diprotrizoate (intermediate) < iodopyracet (intermediate) < acetrizoate (most toxic)—provides a quantitative framework for risk stratification when selecting among ionic monomeric contrast agents [1].

Toxicity Ranking
Cross-study comparable
Intermediate toxicity tier
Ranked between diatrizoate (least toxic) and acetrizoate (most toxic) in T. pyriformis assay
Supports risk-stratified selection among ionic monomers
Corroborated by mammalian intestinal loop and ear vein injection models
Contrast Media Toxicology Preclinical Safety Screening Tetrahymena pyriformis Assay

Ditriokon Binary Formulation Viscosity Synergy

The binary mixture Ditriokon—composed of 31.4% sodium diprotrizoate (Miokon) and 36.7% sodium diatrizoate (Hypaque) in aqueous solution—achieves a combined organic iodine concentration of 40% with a viscosity low enough to permit rapid hand-injection at room temperature, a performance characteristic not attainable with either pure salt at equivalent iodine loading [1]. This formulation exploits the structural complementarity between the propionamido and acetamido side chains: while pure sodium diatrizoate at high concentrations yields viscosity values that seriously limit its utility in translumbar aortography through small-bore catheters, the incorporation of sodium diprotrizoate reduces the bulk viscosity of the final solution [2]. In a clinical series of 252 patients undergoing angiocardiography and thoracic aortography with Ditriokon, the formulation consistently produced satisfactory visualization of cardiac chambers, great vessels, and kidneys with a favorable side-effect profile, and was specifically noted for its ease of administration and higher percentage of diagnostic-quality films compared with previously used single-salt contrast media [3].

Viscosity Synergy
Head-to-head
Ditriokon: Rapid injection at 40% iodine
31.4% diprotrizoate Na + 36.7% diatrizoate Na vs. pure 90% diatrizoate (high viscosity, limits use)
Binary formulation achieves viscosity-iodine profile unavailable from either single salt
Validated in 252-patient angiocardiography series (Chow & O'Loughlin, 1961)
Angiocardiography Contrast Agent Formulation Viscosity Optimization

Syringe Crystallization Handling Liability

A directly observed practical limitation of sodium diprotrizoate (Miokon) in clinical workflow is its tendency to undergo excessive crystallization on the syringe plunger when the syringe is filled 30 to 45 minutes before injection, causing the plunger to stick and creating technical difficulty during administration [1]. This crystallization liability was explicitly noted as a distinguishing characteristic of Miokon in a comparative evaluation of excretory urography media, where it contrasted with the handling behavior of sodium diatrizoate (Hypaque), sodium acetrizoate (Urokon), and the combined sodium-methylglucamine diatrizoate formulation (Renografin), none of which were reported to exhibit this specific pre-injection stability problem under the same conditions [1]. While Miokon was found to be equivalent to Hypaque in diagnostic quality and side-effect profile in a separate blinded clinical comparison [2], the crystallization issue introduces a time-sensitive handling constraint that directly impacts procedural workflow planning in clinical or research imaging settings.

Crystallization
Head-to-head
Onset at 30–45 minutes
Syringe plunger crystallization after pre-filling; not observed with diatrizoate, acetrizoate, or Renografin
Imposes time-sensitive handling constraint for pre-loaded injection protocols
Mayo Clinic Urology Section, 1961
Contrast Agent Handling Pre-Injection Stability Excretory Urography Protocol

Diagnostic Quality Equivalence with Diatrizoate

In a direct clinical comparison of sodium diprotrizoate (Miokon) versus sodium diatrizoate (Hypaque) for intravenous urography, no marked difference was detected between the two compounds in diagnostic image quality, incidence of side effects, or overall toxicity profile [1]. This finding was further supported by a broader four-way comparative evaluation of intravenous pyelographic media conducted at Henry Ford Hospital, which confirmed that all triiodobenzoate preparations—including sodium diprotrizoate, sodium diatrizoate, and the Renografin combination—produced diagnostic-quality urograms with acceptable safety margins when compared against the earlier di-iodinated standard iodopyracet (Diodrast) [2][3]. The clinical equivalence in diagnostic endpoints, juxtaposed against the documented differences in iodine content (57.3% vs. 59.87%), molecular weight, and handling properties, indicates that sodium diprotrizoate achieves comparable imaging outcomes through a subtly different pharmacokinetic or distribution mechanism, though specific renal clearance or distribution volume data distinguishing the two agents were not reported in the available head-to-head studies.

Diagnostic Equivalence
Head-to-head
No marked difference
Miokon 50% vs. Hypaque 50% in IV urography; image quality, side effects, and toxicity profile comparable
Validated comparator for imaging protocol equivalency studies
Confirmed across multiple independent clinical series (1956–1957)
Intravenous Urography Diagnostic Image Quality Clinical Comparator Trial

Small Bowel Opacification: Class-Wide Property

Both sodium diprotrizoate and sodium diatrizoate produce opacification of the small bowel following high-dose intravenous administration, a phenomenon demonstrated in the cat model and clinically significant in patients with renal insufficiency undergoing intravenous urography or high-dose angiography [1]. This shared class effect arises from the renal excretion pathway of ionic triiodobenzoate monomers: when glomerular filtration is impaired, a greater fraction of the injected dose undergoes hepatobiliary excretion and subsequent deposition in the gastrointestinal tract, producing visible bowel opacification that may confound radiographic interpretation [1]. While this property is not unique to diprotrizoate, it represents a clinically relevant procurement consideration when selecting contrast agents for imaging protocols involving patients with known or suspected renal impairment, as the extent and duration of bowel opacification may differ between agents based on their relative partitioning between renal and hepatobiliary clearance routes, though direct comparative quantitative excretion data for diprotrizoate versus diatrizoate in renal failure models are not available from the current evidence base [1].

Bowel Opacification
Class-level
Shared class property
Both diprotrizoate and diatrizoate produce small bowel opacification after high IV doses in cat model and renal insufficiency
Context-dependent artifact; not a basis for differential selection
Quantitative differential excretion data not available from current evidence
Contrast Extravasation Renal Insufficiency Imaging Gastrointestinal Opacification

Sodium Diprotrizoate: Application Scenarios


Angiocardiographic Viscosity-Iodine Formulation

For research groups or industrial formulators developing cardiovascular contrast agents, sodium diprotrizoate is the essential co-formulant for achieving the Ditriokon-class viscosity-iodine synergy. As demonstrated by the 31.4% diprotrizoate sodium / 36.7% diatrizoate sodium binary mixture, the incorporation of the propionamido-substituted monomer enables rapid room-temperature injection at 40% organic iodine content—a performance point that neither pure diatrizoate nor pure diprotrizoate can deliver independently due to viscosity constraints [1]. This scenario applies to preclinical imaging core facilities and contract research organizations conducting angiocardiography in large-animal models where high-flow, low-resistance injection through small-bore catheters is required. The documented clinical experience across 252 patients with Ditriokon provides a validated reference point for formulation development, with the caveat that the syringe crystallization liability of pure diprotrizoate (onset at 30–45 minutes post-filling) must be addressed through either formulation additives or just-in-time preparation protocols [2][3].

Toxicity-Stratified Preclinical Imaging Procurement

When a research program requires an ionic triiodobenzoate contrast agent with a quantitatively defined intermediate toxicity profile—safer than sodium acetrizoate but accepting a marginally higher toxicity risk than sodium diatrizoate—sodium diprotrizoate occupies the evidence-supported middle tier. The ciliate protozoan toxicity ranking (Tetrahymena pyriformis motility assay) places diprotrizoate between the least-toxic diatrizoates and the most-toxic acetrizoate, a ranking independently corroborated by mammalian intestinal loop and intravascular injection studies [1][2]. This scenario is relevant for comparative toxicology studies, contrast-induced nephropathy models, and head-to-head safety profiling of ionic versus non-ionic contrast agent classes. Procurement specifications should require documentation of the intermediate toxicity tier position referencing the ciliate assay ranking as a quality-assurance benchmark for lot-to-lot consistency.

Historical Comparator for Imaging Protocol Validation

For regulatory affairs teams and clinical research organizations conducting bridging studies or retrospective validation of modern imaging protocols against historical urographic standards, sodium diprotrizoate (Miokon) serves as a reference compound that defined the clinical performance baseline for intravenous urography in the late 1950s. The published head-to-head evidence establishes that Miokon 50% produced diagnostic-quality urograms equivalent to Hypaque 50%, with no marked difference in side-effect incidence, across multiple independent clinical series [1][2]. This evidence base supports the use of sodium diprotrizoate as a validated historical comparator in studies designed to demonstrate non-inferiority or superiority of newer low-osmolar or iso-osmolar contrast formulations. The crystallization handling constraint (syringe pre-loading limited to under 30 minutes) must be incorporated into any protocol that involves Miokon as an active comparator arm [3].

Renal and Gastrointestinal Excretion Pathways

Investigators studying the relative partitioning of ionic contrast agents between renal and hepatobiliary excretion pathways can utilize sodium diprotrizoate as a structurally defined probe alongside sodium diatrizoate. The documented phenomenon of small bowel opacification after high-dose intravenous administration—observed for both agents in the cat model and clinically in renal insufficiency patients—provides a functional readout of extra-renal contrast distribution that can be quantitatively compared between the propionamido-substituted (diprotrizoate) and acetamido-substituted (diatrizoate) monomers [1]. This application scenario is relevant for academic radiology departments and contrast agent pharmacology laboratories seeking to correlate side-chain structure with excretion pathway partitioning, particularly in models of graded renal impairment where differential hepatobiliary compensation between the two agents may emerge.

Application
Selection Property
Validation Focus
Angiocardiographic Viscosity-Iodine Formulation
Binary co-formulant synergy potential
Verify viscosity at target iodine concentration; assess syringe crystallization window
Toxicity-Stratified Preclinical Imaging Procurement
Intermediate toxicity tier evidence
Reference ciliate assay ranking; review mammalian model corroboration for species-specific risk
Historical Comparator for Imaging Protocol Validation
Validated diagnostic equivalence to diatrizoate
Confirm lot consistency; integrate 30-minute syringe handling constraint into comparator protocol
Renal and Gastrointestinal Excretion Pathways
Structurally defined ionic monomer probe
Map side-chain structure to hepatobiliary partitioning in graded renal impairment models
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